molecular formula C7H16N2OS B13254414 (2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide

(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide

Cat. No.: B13254414
M. Wt: 176.28 g/mol
InChI Key: NJAVVXLRMYVVLK-LURJTMIESA-N
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Description

(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide: is an organic compound with a unique structure that includes an amino group, a dimethylated amide, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-amino-4-(methylsulfanyl)butanoic acid.

    Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide using reagents like dimethylamine and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s activity and specificity in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylated amide group and methylsulfanyl group differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

(2S)-2-amino-N,N-dimethyl-4-methylsulfanylbutanamide

InChI

InChI=1S/C7H16N2OS/c1-9(2)7(10)6(8)4-5-11-3/h6H,4-5,8H2,1-3H3/t6-/m0/s1

InChI Key

NJAVVXLRMYVVLK-LURJTMIESA-N

Isomeric SMILES

CN(C)C(=O)[C@H](CCSC)N

Canonical SMILES

CN(C)C(=O)C(CCSC)N

Origin of Product

United States

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